molecular formula C21H13ClN4O2S B7835084 6-(4-chlorophenyl)-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile

6-(4-chlorophenyl)-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B7835084
M. Wt: 420.9 g/mol
InChI Key: YUKUXHWQZQOHAF-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one . This compound is a heterocyclic organic molecule that contains a pyrazolopyridine core structure, which is often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-methylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Cyclization to form the pyrazolopyridine core: This step involves the cyclization of the intermediate pyrazole with a suitable pyridine derivative under high-temperature conditions.

    Introduction of substituents: The chloro, methyl, and trifluoromethyl groups are introduced through various substitution reactions using appropriate reagents and catalysts

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, potassium thiolate, and alkoxide salts

Major Products:

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: : It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.

Medicine: : The compound has potential therapeutic applications due to its pharmacologically active pyrazolopyridine core, which is known to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry: : It is used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Similar Compounds

    1-(3-Chloro-2-methylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: shares structural similarities with other pyrazolopyridine derivatives such as 1-(3-Chloro-2-methylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5(6H)-one and 1-(3-Chloro-2-methylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(8H)-one

Uniqueness

  • The unique combination of chloro, methyl, and trifluoromethyl substituents in 1-(3-Chloro-2-methylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4O2S/c22-13-7-5-12(6-8-13)19-15(9-23)20(28)26-21(25-19)29-11-18(27)16-10-24-17-4-2-1-3-14(16)17/h1-8,10,24H,11H2,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKUXHWQZQOHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)CSC3=NC(=O)C(=C(N3)C4=CC=C(C=C4)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)CSC3=NC(=O)C(=C(N3)C4=CC=C(C=C4)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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